molecular formula C9H13O4 B2920472 (1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid CAS No. 2055841-08-0

(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B2920472
CAS No.: 2055841-08-0
M. Wt: 185.2
InChI Key: DJSPVAXZXBCUSV-RQJHMYQMSA-M
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Description

(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with a butoxycarbonyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts. For instance, the reaction of an alkene with a diazo compound in the presence of a chiral rhodium catalyst can yield the desired cyclopropane derivative with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to yield alcohols or other reduced forms.

    Substitution: The butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or esters, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral cyclopropane derivative with similar structural features.

    (1R,2S)-1-(tert-butoxycarbonyl)amino-2-isopropylcyclopropane-1-carboxylic acid: Shares the butoxycarbonyl and carboxylic acid groups but differs in other substituents.

Uniqueness

(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both butoxycarbonyl and carboxylic acid groups

Properties

IUPAC Name

(1R,2S)-2-butoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-3-4-13-9(12)7-5-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSPVAXZXBCUSV-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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